4'-Ethynyl-2'-deoxyadenosine
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Overview
Description
4’-Ethynyl-2’-deoxyadenosine is a nucleoside analogue that has garnered significant interest due to its potent antiviral properties. This compound is particularly noted for its ability to inhibit the replication of human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme . The unique structural feature of 4’-Ethynyl-2’-deoxyadenosine is the ethynyl group at the 4’-position, which plays a crucial role in its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-2’-deoxyadenosine typically involves multiple steps, starting from commercially available materials. One common synthetic strategy begins with 2-amino-2’-deoxyadenosine, which undergoes a series of reactions to introduce the ethynyl group at the 4’-position . The process includes protection and deprotection steps, as well as selective functional group transformations .
Industrial Production Methods: Industrial production of 4’-Ethynyl-2’-deoxyadenosine involves scaling up the laboratory synthesis to a process-scale level. This often requires optimization of reaction conditions to improve yield and purity. For example, Merck & Co. has developed a process-scale synthesis that involves 12 linear steps, including an enzymatic desymmetrization and a penultimate Vorbrüggen glycosylation .
Chemical Reactions Analysis
Types of Reactions: 4’-Ethynyl-2’-deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of 4’-Ethynyl-2’-deoxyadenosine include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of 4’-Ethynyl-2’-deoxyadenosine include various derivatives that retain the ethynyl group at the 4’-position. These derivatives can exhibit different biological activities and are often used in further research and development .
Scientific Research Applications
4’-Ethynyl-2’-deoxyadenosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other nucleoside analogues . In biology and medicine, it is primarily studied for its antiviral properties, particularly against HIV-1 . The compound has also shown potential in inhibiting the replication of other viruses, such as the influenza A virus . Additionally, 4’-Ethynyl-2’-deoxyadenosine is being explored for its potential use in antisense oligonucleotides and personalized therapies .
Mechanism of Action
The mechanism of action of 4’-Ethynyl-2’-deoxyadenosine involves its incorporation into the viral DNA chain by the reverse transcriptase enzyme. Once incorporated, the ethynyl group at the 4’-position prevents further extension of the DNA chain, effectively terminating viral replication . This compound also inhibits reverse transcriptase through multiple modes of action, including immediate and delayed chain termination . The molecular targets and pathways involved include the reverse transcriptase enzyme and the viral DNA synthesis process .
Comparison with Similar Compounds
4’-Ethynyl-2’-deoxyadenosine is often compared with other nucleoside analogues, such as 4’-Ethynyl-2-fluoro-2’-deoxyadenosine (EFdA) and EdAP . These compounds share similar structural features but differ in their biological activities and resistance to enzymatic degradation . For example, EFdA has a fluorine atom at the 2-position, which enhances its stability and reduces susceptibility to adenosine deaminase . EdAP, on the other hand, is a cyclosaligenyl phosphate derivative that increases membrane permeability and inhibits influenza virus replication . The unique feature of 4’-Ethynyl-2’-deoxyadenosine is its potent inhibition of HIV-1 reverse transcriptase, making it a valuable compound in antiviral research .
Properties
Molecular Formula |
C12H13N5O3 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13N5O3/c1-2-12(4-18)7(19)3-8(20-12)17-6-16-9-10(13)14-5-15-11(9)17/h1,5-8,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,12+/m0/s1 |
InChI Key |
HMIGVKANVVLEOA-JOAULVNJSA-N |
Isomeric SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Canonical SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Origin of Product |
United States |
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